N-[2-(2-phenylacetyl)phenyl]propanamide
Description
N-[2-(2-Phenylacetyl)phenyl]propanamide (CAS: 60751-77-1) is a propanamide derivative characterized by a phenylacetyl group attached to the 2-position of a phenyl ring, which is further linked to a propanamide moiety. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol .
Properties
Molecular Formula |
C17H17NO2 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-[2-(2-phenylacetyl)phenyl]propanamide |
InChI |
InChI=1S/C17H17NO2/c1-2-17(20)18-15-11-7-6-10-14(15)16(19)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,20) |
InChI Key |
YLZHMIGCAWFPPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-phenylacetyl)phenyl]propanamide typically involves the reaction of 2-phenylacetyl chloride with 2-aminophenylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-phenylacetyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[2-(2-phenylacetyl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-phenylacetyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Structural Complexity : The target compound has a simpler structure compared to TRPV1 antagonists (e.g., Compound 20) and FabI inhibitors (e.g., Compound 2d), which incorporate bulkier groups like pyridinylmethyl or naphthyl moieties. These substituents enhance binding to biological targets but may reduce solubility .
- Functional Groups : The oxamoyl group in N-{2-[N-(4-methylphenyl)oxamoyl]phenyl}propanamide facilitates intermolecular hydrogen bonding (N–H⋯O), influencing crystal packing and stability. In contrast, the phenylacetyl group in the target compound may prioritize hydrophobic interactions .
Physicochemical and Spectroscopic Properties
- Melting Points : TRPV1 antagonists exhibit a wide melting point range (62–139°C), reflecting structural diversity . The target compound’s melting point is unreported but likely lower due to its simpler structure.
- Spectroscopic Data :
- 1H NMR : TRPV1 antagonists show distinct signals for fluorine (δ 6.8–7.2 ppm) and sulfonamide protons (δ 2.8–3.1 ppm) . The target compound’s spectrum would feature phenylacetyl aromatic protons (δ 7.2–7.6 ppm) and propanamide NH (δ 6.5–7.0 ppm) .
- MS : The target compound’s molecular ion [M+H]+ is expected at m/z 192.1 , whereas TRPV1 antagonists have higher masses (e.g., Compound 20: m/z 679) .
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